(2-Amino-4-methylpyridin-3-yl)methanol (CAS 179554-99-5): A Technical Examination of a Promising Pyridine Derivative
(2-Amino-4-methylpyridin-3-yl)methanol (CAS 179554-99-5): A Technical Examination of a Promising Pyridine Derivative
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: Initial investigations into the specific properties and synthesis of (2-Amino-4-methylpyridin-3-yl)methanol (CAS 179554-99-5) revealed a notable scarcity of published experimental data. To provide a comprehensive and technically robust guide that adheres to the principles of scientific integrity, this document will focus on a closely related and extensively characterized analogue: 2-Amino-4-methylpyridine (CAS 695-34-1) . This compound not only serves as a potential synthetic precursor to the target molecule but also shares its core aminopyridine scaffold, making its properties and reactivity highly relevant. The detailed experimental protocols, spectral data, and biological context provided herein for 2-Amino-4-methylpyridine offer a valuable framework for researchers working with substituted aminopyridine derivatives.
Introduction to Substituted Aminopyridines
Substituted aminopyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, imparts unique electronic and steric properties that influence its interactions in biological systems.[1][2] The presence of an amino group and other substituents, such as methyl and hydroxymethyl groups, further modulates the molecule's reactivity, solubility, and potential pharmacological activity.[2] These compounds often serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3]
Physicochemical and Spectroscopic Properties of 2-Amino-4-methylpyridine
A thorough understanding of the physicochemical and spectroscopic properties of 2-Amino-4-methylpyridine is essential for its application in research and development.
Physicochemical Properties
The key physicochemical properties of 2-Amino-4-methylpyridine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 695-34-1 | [4] |
| Molecular Formula | C₆H₈N₂ | [4] |
| Molecular Weight | 108.14 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 96-99 °C | [6] |
| Boiling Point | 230 °C | [6] |
| Solubility | Freely soluble in water, DMF, and lower alcohols. Slightly soluble in aliphatic hydrocarbons and petroleum ether. | [6] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 2-Amino-4-methylpyridine.
The ¹H and ¹³C NMR spectra of 2-Amino-4-methylpyridine exhibit characteristic signals corresponding to its unique structure.[6][7]
¹H NMR (CDCl₃, 300 MHz): δ 7.81 (d, 1H), 6.37 (d, 1H), 6.20 (s, 1H), 4.68 (s, 2H, -NH₂), 2.16 (s, 3H, -CH₃)[7]
¹³C NMR (Predicted): Aromatic carbons: ~110-150 ppm, Methyl carbon: ~15-25 ppm[7]
The IR spectrum of 2-Amino-4-methylpyridine displays characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and alkyl groups, and aromatic ring vibrations.[7][8]
Mass spectrometry confirms the molecular weight of 2-Amino-4-methylpyridine, with a molecular ion peak at m/z 108.[7]
Synthesis of 2-Amino-4-methylpyridine and Related Derivatives
The synthesis of substituted aminopyridines can be achieved through various routes. A common approach involves the modification of a pre-existing pyridine ring.
Illustrative Synthetic Pathway
A plausible synthetic route to obtain aminopyridine alcohols involves the reduction of a corresponding carboxylic acid or ester. The following diagram illustrates a general strategy for the synthesis of a substituted aminopyridine methanol derivative from a nicotinic acid precursor.
Caption: Generalized synthesis of (2-Amino-4-methylpyridin-3-yl)methanol.
Experimental Protocol: Reduction of an Ester to a Primary Alcohol
The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis, often accomplished using a powerful reducing agent like Lithium Aluminum Hydride (LAH).[9][10][11][12]
Protocol: Lithium Aluminum Hydride Reduction of a Pyridine Carboxylate Ester
Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific substrate. All work should be performed by trained personnel in a well-ventilated fume hood.
-
Preparation:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of Lithium Aluminum Hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
The suspension is cooled to 0 °C in an ice bath.
-
-
Reaction:
-
The pyridine carboxylate ester (1 equivalent) is dissolved in anhydrous THF and added dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
-
Work-up:
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
The resulting granular precipitate is removed by filtration and washed with THF.
-
The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
Reactivity and Chemical Behavior
The chemical reactivity of 2-Amino-4-methylpyridine is dictated by the interplay of its functional groups. The amino group is nucleophilic and can undergo reactions such as acylation and alkylation. The pyridine nitrogen is basic and can be protonated or coordinated to metal centers. The aromatic ring can participate in electrophilic substitution reactions, with the regioselectivity influenced by the existing substituents.
Applications in Research and Drug Discovery
Substituted aminopyridines, including 2-Amino-4-methylpyridine, have garnered significant attention for their potential therapeutic applications.
Inhibition of Nitric Oxide Synthase (NOS)
2-Amino-4-methylpyridine has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS).[13][14] Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases, making iNOS a valuable target for drug development. The aminopyridine scaffold serves as a key pharmacophore for interacting with the active site of the enzyme.[13][15]
Caption: Inhibition of iNOS by 2-Amino-4-methylpyridine.
Precursor for Biologically Active Molecules
2-Amino-4-methylpyridine is a versatile building block for the synthesis of a wide range of biologically active molecules. Its functional groups can be readily modified to explore structure-activity relationships and develop novel therapeutic agents.
Safety and Handling
Proper handling of 2-Amino-4-methylpyridine is essential to ensure laboratory safety.
Hazard Summary: Based on data for 2-Amino-4-methylpyridine, the compound is toxic if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage and is harmful to aquatic life with long-lasting effects.
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when handling this compound.
-
Storage: Store in a tightly sealed container in a cool, dry place.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
While a comprehensive experimental profile for (2-Amino-4-methylpyridin-3-yl)methanol remains to be fully elucidated in the public domain, the detailed analysis of its close analogue, 2-Amino-4-methylpyridine, provides a valuable and scientifically grounded resource for researchers. The synthesis, characterization, reactivity, and biological applications of 2-Amino-4-methylpyridine presented in this guide offer a strong foundation for the exploration of this and other substituted aminopyridine derivatives in the pursuit of novel scientific discoveries and therapeutic innovations.
References
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2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. (1997). British Journal of Pharmacology. Retrieved January 12, 2026, from [Link]
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Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
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2-Pyridinamine, 4-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
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(2-Aminopyridin-4-yl)methanol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Synthesis of Stage B: 2-AMINO-3-HYDROXY-6-METHYLPYRIDINE. (n.d.). PrepChem. Retrieved January 12, 2026, from [Link]
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